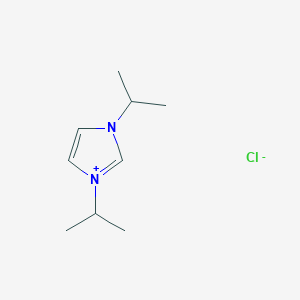

1,3-Diisopropylimidazolium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFXKPAOJLLPII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459393 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139143-09-2 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylimidazolium Chloride

This technical guide provides a comprehensive overview of the synthesis of 1,3-diisopropylimidazolium chloride, a key precursor for N-heterocyclic carbenes (NHCs) widely utilized in catalysis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an organic salt belonging to the imidazolium (B1220033) class of compounds. Its primary significance lies in its role as a precursor to stable N-heterocyclic carbenes, which are potent ligands for transition metals and effective organocatalysts. The isopropyl groups on the nitrogen atoms provide steric bulk that enhances the stability and catalytic activity of the corresponding NHC. This guide details a common and effective laboratory-scale synthesis protocol for this important compound.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is the quaternization of 1-isopropylimidazole (B1312584) with an isopropyl halide. This SN2 reaction involves the nucleophilic attack of the non-protonated nitrogen of the imidazole (B134444) ring on the electrophilic carbon of the isopropyl halide.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the alkylation of 1-isopropylimidazole.

Materials:

-

1-Isopropylimidazole

-

2-Chloropropane (B107684) (or 2-Bromopropane)

-

Toluene (or other suitable non-reactive aromatic solvent)

-

Ethyl acetate

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon) is recommended

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-isopropylimidazole in toluene. While specific concentrations can be varied, a common approach is to use a sufficient amount of solvent to ensure effective stirring.

-

Addition of Alkylating Agent: To the stirred solution, add a slight molar excess of 2-chloropropane (or 2-bromopropane). The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 75°C and 115°C and maintain this temperature under reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the product. The reaction is typically run for several hours to ensure complete conversion.

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product, this compound, will precipitate out of the solution. The precipitate is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials and byproducts. The washed solid is then dried under vacuum to yield the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related imidazolium salts. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Isopropylimidazole | 1.0 equivalent | Starting material |

| 2-Chloropropane | 1.0 - 1.2 equivalents | Alkylating agent; a slight excess is often used |

| Solvent | Toluene | A non-reactive aromatic solvent is preferred |

| Reaction Temperature | 75 - 115 °C | Maintained at reflux |

| Reaction Time | 2 - 24 hours | Monitored for completion |

| Product Yield | 80 - 95% | Typical reported yields for similar reactions |

| Melting Point | 182-186 °C[1] | |

| Molecular Weight | 188.70 g/mol [1] |

Visual Representations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Catalytic Cycle of an NHC

While there is no signaling pathway for the synthesis itself, the product, this compound, is a precursor to N-heterocyclic carbenes which are central to many catalytic cycles. The following diagram illustrates a generalized catalytic cycle involving an NHC.

Caption: Generalized catalytic cycle involving an N-heterocyclic carbene (NHC).

Safety Considerations

-

Handling Reagents: Imidazole derivatives and alkyl halides should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Reaction Conditions: The reaction is heated and should be monitored to prevent overheating. Ensure that the reflux condenser is properly functioning.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on their specific laboratory setup and desired scale.

References

physical and chemical properties of 1,3-Diisopropylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylimidazolium chloride is an organic salt that has garnered significant interest in various fields of chemical research, particularly as a precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic catalysis. Its unique structural features, including the bulky isopropyl groups flanking the imidazolium (B1220033) core, impart specific steric and electronic properties that enhance the stability and reactivity of the corresponding NHCs and their metal complexes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications, with a particular focus on its relevance to drug development.

Core Properties of this compound

A summary of the fundamental physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 1,3-di(propan-2-yl)imidazol-1-ium chloride | [1] |

| Synonyms | N,N’-(Isopropyl)imidazolium chloride | [2] |

| CAS Number | 139143-09-2 | [3] |

| Molecular Formula | C₉H₁₇ClN₂ | [1][3] |

| Molecular Weight | 188.70 g/mol | [1][3] |

| Appearance | White to pale brown crystalline powder or solid | [4] |

| Melting Point | 182-186 °C | [3] |

Physicochemical Data

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

Note: The solubility properties make it suitable for use as a solvent or co-solvent in various applications.[5]

Spectral Data

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its molecular vibrations. The spectrum is typically recorded on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) techniques.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~2886 | >N⁺-CH₃ stretching vibration of the ammonium (B1175870) salt |

| ~2469 | C=N stretching vibration |

| ~1624 | C=C stretching and C-N bending vibrations |

| ~1298 | C-H bending vibration |

| ~549 | C-Cl vibration |

Note: The presence of a broad absorption at 2469 cm⁻¹ due to C=N and bands of equal intensity around 1094 cm⁻¹ and 898 cm⁻¹ may be indicative of the resonating forms of the salt.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. While specific spectral data from published literature is limited, general assignments for similar imidazolium salts can be inferred.

¹H NMR:

-

Imidazolium ring protons: Resonances for the protons on the imidazolium ring are expected in the aromatic region.

-

Isopropyl methine proton (-CH(CH₃)₂): A septet is anticipated for this proton.

-

Isopropyl methyl protons (-CH(CH₃)₂): A doublet is expected for the methyl protons.

¹³C NMR:

-

Carbenic carbon (N-C-N): The resonance for the carbon between the two nitrogen atoms is a key identifier.

-

Imidazolium ring carbons: Signals for the other two carbons in the imidazolium ring.

-

Isopropyl methine and methyl carbons: Resonances for the carbons of the isopropyl groups.

Thermal Stability

Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of this compound. For imidazolium-based ionic liquids, thermal decomposition temperatures can range from 200 to over 400 °C, influenced by factors such as the nature of the anion and the alkyl substituents on the cation.[2][6] Generally, increasing the alkyl chain length on the imidazolium cation can affect thermal stability.[2]

Chemical Properties and Reactivity

The primary chemical utility of this compound lies in its role as a precursor to the corresponding N-heterocyclic carbene (NHC).[5]

Formation of N-Heterocyclic Carbene

Deprotonation of the acidic proton at the C2 position of the imidazolium ring by a strong base yields the free NHC, 1,3-diisopropylimidazol-2-ylidene. This reaction is typically carried out in situ to avoid isolation of the air- and moisture-sensitive carbene.[7]

Applications in Catalysis

The resulting NHC is a powerful σ-donating ligand that forms stable complexes with a wide range of transition metals, including ruthenium, palladium, and nickel.[3][5][8] These metal-NHC complexes are highly effective catalysts for a variety of organic transformations.

Examples of Catalytic Applications:

-

Amide Bond Formation: Ruthenium-NHC complexes catalyze the dehydrogenative coupling of primary alcohols and amines to form amides.[3][8]

-

C-C Bond Formation: NHCs can catalyze the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.[5]

-

Preparation of Other Organometallic Complexes: this compound is used to prepare complexes like (C₉H₇)NiCl(1,3-diisopropylimidazol-2-ylidene) by reacting with bis-indenyl nickel(II).[3][8]

Relevance to Drug Development

While this compound itself is not currently a therapeutic agent, the broader class of imidazolium salts has shown promise in medicinal chemistry and drug development.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that imidazolium salts can exhibit significant antimicrobial and antifungal activity.[9][10] The mechanism of action is often attributed to the disruption of microbial cell membranes. The length of the alkyl chains on the imidazolium cation has been shown to be a critical factor in determining the potency of the antimicrobial effect.[9]

Cytotoxicity

The cytotoxic effects of imidazolium salts have also been investigated against various cancer cell lines.[9][11] For instance, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt derivatives have been synthesized and evaluated for their cytotoxic activities, with some compounds showing promising results.[11] The structure of the imidazolium salt, including the nature of the substituents, plays a crucial role in its cytotoxic profile.

It is important to note that specific biological activity and cytotoxicity data for this compound are not extensively reported in the current literature. The information presented here is based on studies of structurally related imidazolium compounds. Further research is needed to fully elucidate the potential of this compound in a pharmaceutical context.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 1,3-disubstituted imidazolium chlorides involves a two-step process: the formation of a diimine intermediate followed by cyclization.[7]

Step 1: Synthesis of N,N'-Diisopropylethylenediimine

-

In a round-bottom flask, combine glyoxal (B1671930) (1 equivalent) with two equivalents of isopropylamine (B41738) in a suitable solvent (e.g., isopropanol).

-

Stir the reaction mixture at room temperature. The formation of the diimine can be monitored by techniques such as NMR or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-diisopropylethylenediimine, which may be purified by distillation.

Step 2: Cyclization to this compound

-

Dissolve the N,N'-diisopropylethylenediimine (1 equivalent) and paraformaldehyde (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) in a round-bottom flask.

-

Heat the mixture (e.g., to 70 °C).

-

Slowly add a solution of chlorotrimethylsilane (B32843) (1 equivalent) in the same solvent to the heated mixture.

-

Continue stirring at the elevated temperature for several hours.

-

Cool the reaction mixture to room temperature and then to a lower temperature (e.g., 6 °C) to facilitate precipitation.

-

Collect the solid precipitate by filtration, wash with a cold solvent (e.g., ethyl acetate and diethyl ether), and dry under vacuum to afford this compound.[12]

Characterization Protocols

6.2.1. Melting Point Determination The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

6.2.2. FT-IR Spectroscopy An FT-IR spectrum can be obtained using a spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, an ATR accessory can be used for direct analysis of the solid. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[13]

6.2.3. NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).[14]

6.2.4. X-Ray Crystallography For single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This is often the most challenging step. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional atomic structure.[15][16]

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask are recommended when handling the solid material.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The compound may be hygroscopic.

Conclusion

This compound is a valuable and versatile compound, primarily serving as a stable and accessible precursor to N-heterocyclic carbenes for catalysis. Its well-defined physical and chemical properties make it a reliable reagent in organic synthesis. While its direct application in drug development is not yet established, the demonstrated biological activities of related imidazolium salts suggest that this class of compounds holds potential for future pharmaceutical research. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its key characteristics and methodologies for its synthesis and analysis. Further investigation into its biological properties is warranted to explore its full potential in the life sciences.

References

- 1. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 139143-09-2 [sigmaaldrich.com]

- 4. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Buy this compound | 139143-09-2 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. ijcrr.com [ijcrr.com]

- 14. scienceopen.com [scienceopen.com]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diisopropylimidazolium Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylimidazolium chloride is an organic salt that has garnered significant attention in the scientific community, particularly in the fields of organic synthesis and materials science. It belongs to the class of imidazolium (B1220033) salts, which are well-known precursors to N-heterocyclic carbenes (NHCs). These NHCs are highly effective organocatalysts and ligands for transition metals, facilitating a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its relevance to drug development.

Core Identifiers and Properties

A clear identification of a chemical compound is crucial for research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 139143-09-2[1][2] |

| IUPAC Name | 1,3-di(propan-2-yl)imidazol-1-ium chloride[3] |

| Molecular Formula | C₉H₁₇ClN₂[4] |

| Molecular Weight | 188.70 g/mol [1] |

| InChI Key | DOFXKPAOJLLPII-UHFFFAOYSA-M[1] |

| Canonical SMILES | CC(C)N1C=C--INVALID-LINK--C(C)C.[Cl-][3] |

| Synonyms | N,N′-(Isopropyl)imidazolium chloride[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 182-186 °C[1] |

| Solubility | Soluble in polar solvents like water and ethanol. |

| Stability | Stable under normal conditions. |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Materials and Equipment:

-

Glyoxal (40% solution in water)

-

Isopropylamine

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Toluene

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, combine glyoxal (1 equivalent), paraformaldehyde (1 equivalent), and toluene.

-

Addition of Amine: Cool the mixture in an ice bath and slowly add isopropylamine (2 equivalents) dropwise while stirring. Maintain the temperature below 10 °C during the addition.

-

Acidification: After the addition of the amine is complete, slowly add concentrated hydrochloric acid (1 equivalent) to the reaction mixture.

-

Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a white to off-white solid.

Applications in Research and Drug Development

The primary application of this compound in research and drug development lies in its role as a precursor to the N-heterocyclic carbene (NHC), 1,3-diisopropylimidazol-2-ylidene. This NHC is a powerful tool in catalysis.

Generation of the N-Heterocyclic Carbene

The NHC is generated in situ by deprotonation of the imidazolium salt at the C2 position using a strong base.

Catalytic Applications in Organic Synthesis

The generated NHC can be used as an organocatalyst or as a ligand to form stable and highly active transition metal complexes (e.g., with Ruthenium or Palladium). These catalytic systems are employed in a variety of organic reactions that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7]

Key Catalytic Reactions:

-

Amide Bond Formation: NHC-ruthenium complexes are efficient catalysts for the formation of amide bonds through the dehydrogenative coupling of alcohols and amines.[1][2] This is a crucial reaction in the synthesis of peptides and many small molecule drugs.

-

C-C Bond Formation: These catalysts are also effective in promoting carbon-carbon bond formation, a cornerstone of building the molecular scaffolds of drug candidates.[7]

While direct examples of the use of this compound in the synthesis of a specific commercial drug are not prominently documented, the catalytic methodologies it enables are of significant interest to the pharmaceutical industry for the development of novel synthetic routes to bioactive molecules. For instance, a related compound, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is used as a reagent in the synthesis of a derivative of the drug Vadimezan. This highlights the potential of such imidazolium-based catalytic systems in drug discovery and development. Imidazolium salts, in general, are also being explored as ionic liquids in pharmaceutical formulations and synthesis.[8]

Experimental Workflow: NHC-Catalyzed Amide Synthesis

The following diagram illustrates a typical workflow for an NHC-catalyzed amidation reaction, a process highly relevant to pharmaceutical synthesis.

Conclusion

This compound is a valuable and versatile compound for chemical research, particularly as a precursor to N-heterocyclic carbene catalysts. Its utility in promoting key chemical transformations such as amide bond and C-C bond formation makes it a significant tool for synthetic chemists, including those in the field of drug development. The straightforward synthesis of the imidazolium salt and the high efficiency of the resulting catalysts underscore its potential for broader application in the synthesis of complex, biologically active molecules. Further research into the direct application of its derived catalysts in the synthesis of specific pharmaceutical targets is an active and promising area of investigation.

References

- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 139143-09-2 [sigmaaldrich.com]

- 3. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Buy this compound | 139143-09-2 [smolecule.com]

- 8. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,3-Diisopropylimidazolium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diisopropylimidazolium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and outlines the standard experimental protocols for determining solubility.

Core Concepts in Ionic Liquid Solubility

The solubility of ionic liquids, such as this compound, is a complex phenomenon governed by the interplay of cation and anion structure with the properties of the solvent. Key factors influencing solubility include the polarity, hydrogen bonding capability, and cohesive energy density of both the ionic liquid and the solvent. As a "designer solvent," the properties of ionic liquids can be tuned by modifying their constituent ions, offering unique opportunities in synthesis and formulation.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble | The polar nature and hydrogen bonding capability of these solvents can effectively solvate both the imidazolium (B1220033) cation and the chloride anion.[1] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents have high dielectric constants and dipole moments, enabling them to dissolve ionic compounds. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble to Sparingly Soluble | The polarity of these solvents may be sufficient to achieve some degree of dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Sparingly Soluble to Insoluble | The lower polarity of ethers compared to other polar solvents may limit their ability to dissolve the ionic salt.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Insoluble | The nonpolar nature of these solvents is generally not conducive to dissolving ionic compounds. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble | These nonpolar solvents lack the ability to solvate the charged ions of the ionic liquid. |

Note: This table is based on general principles of solubility and qualitative statements found in chemical supplier information. Experimental verification is necessary for precise solubility determination.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.

Visual "Cloud Point" Method

This is a straightforward and widely used method for determining the temperature-dependent solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: A known mass of this compound is added to a known volume or mass of the organic solvent in a sealed, transparent vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Dissolution: The mixture is heated slowly while stirring until all the solid has completely dissolved, resulting in a clear solution.

-

Cooling and Observation: The solution is then allowed to cool slowly with continuous stirring.

-

Cloud Point Determination: The temperature at which the first sign of turbidity or crystal formation appears is recorded as the saturation temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different concentrations of the ionic liquid to construct a solubility curve (solubility vs. temperature).

Gravimetric Method

This method is suitable for determining solubility at a specific temperature.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a heated or pre-warmed pipette to prevent precipitation upon cooling.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The container with the dried residue (the dissolved ionic liquid) is weighed. The mass of the dissolved ionic liquid is then calculated.

-

Solubility Calculation: The solubility is expressed as the mass of the ionic liquid per volume of the solvent (e.g., in g/L).

Spectroscopic Methods (UV-Vis or NMR)

Spectroscopic techniques can be employed if the ionic liquid has a suitable chromophore (for UV-Vis) or distinct NMR signals.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance (for UV-Vis) or the integral of a characteristic peak (for NMR) is measured for each standard to generate a calibration curve.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (equilibration and phase separation).

-

Analysis of Saturated Solution: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent.

-

Concentration Determination: The absorbance or NMR spectrum of the diluted sample is measured, and the concentration of the ionic liquid in the diluted sample is determined using the calibration curve.

-

Solubility Calculation: The solubility of the ionic liquid in the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an ionic liquid in an organic solvent.

Caption: A flowchart illustrating the key steps in the experimental determination of ionic liquid solubility.

References

An In-depth Technical Guide to 1,3-Diisopropylimidazolium Chloride: Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylimidazolium chloride is a prominent member of the imidazolium (B1220033) salt family, widely recognized for its role as a precursor to N-heterocyclic carbenes (NHCs). These carbenes are highly valued in organometallic chemistry and catalysis due to their strong σ-donating properties, which enable the formation of stable complexes with a variety of metals. This technical guide provides a comprehensive overview of the melting point and stability of this compound, crucial parameters for its storage, handling, and application in chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application. The melting point is a key indicator of its purity and physical state under various temperature conditions.

| Property | Value |

| Melting Point | 179-188 °C |

| Appearance | White to pale brown crystalline solid |

| Molecular Formula | C₉H₁₇ClN₂ |

| Molecular Weight | 188.70 g/mol |

Stability Profile

The stability of this compound is a critical consideration for its use in synthetic protocols and for its long-term storage.

Thermal Stability

While specific thermogravimetric analysis (TGA) data for this compound is not extensively published, the thermal stability of imidazolium-based ionic liquids is a well-studied area. Generally, imidazolium salts with halide anions exhibit lower thermal stability compared to those with larger, more charge-delocalized anions. The decomposition of imidazolium chlorides typically commences at temperatures above 200 °C. The stability is influenced by the nature of the alkyl substituents on the imidazolium ring, with branched chains potentially affecting the decomposition pathway.

Chemical Stability

This compound is a hygroscopic solid and should be stored in a cool, dry place to prevent moisture absorption. It is generally stable under inert conditions but should be kept away from strong oxidizing agents.

A key aspect of its chemical reactivity lies in the acidity of the proton at the C2 position of the imidazolium ring. In the presence of a sufficiently strong base, this proton can be abstracted to form the corresponding N-heterocyclic carbene, 1,3-diisopropylimidazol-2-ylidene. This equilibrium is fundamental to its primary application as an NHC precursor. The choice of base and reaction conditions is critical to effectively generate the carbene for subsequent reactions. Common bases used for this deprotonation include sodium hydride, potassium tert-butoxide, and other strong, non-nucleophilic bases.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and straightforward approach is the direct alkylation of imidazole (B134444).

Synthesis of this compound

Materials:

-

Imidazole

-

2-Bromopropane (B125204) (Isopropyl bromide)

-

Sodium hydride (or another suitable base)

-

Anhydrous solvent (e.g., THF, DMF)

-

Hydrochloric acid

Procedure:

-

Deprotonation of Imidazole: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of imidazole in an anhydrous solvent is prepared. To this solution, a molar equivalent of a strong base, such as sodium hydride, is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide (B1226674) anion.

-

Alkylation: Two equivalents of 2-bromopropane are then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete dialkylation.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed from the filtrate under reduced pressure to yield the crude 1,3-diisopropylimidazole.

-

Chloride Salt Formation: The crude 1,3-diisopropylimidazole is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. The resulting this compound can then be isolated by precipitation or crystallization.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Deprotonation to Form N-Heterocyclic Carbene

Caption: Reversible deprotonation to form the N-heterocyclic carbene.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-Diisopropylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Diisopropylimidazolium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the molecule with its NMR assignments.

Introduction

This compound is a member of the imidazolium-based ionic liquid family. These compounds are valued for their unique properties, including low volatility, high thermal stability, and tunable solvency. In the pharmaceutical sciences, they are explored as novel solvents, catalysts, and active pharmaceutical ingredients. A thorough understanding of their molecular structure and purity, as afforded by NMR spectroscopy, is paramount for their effective application and development.

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These values are compiled based on spectral data from closely related imidazolium (B1220033) salts and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| C(2)-H | ~9.0 - 9.5 | Singlet (s) | - |

| C(4,5)-H | ~7.5 - 8.0 | Singlet (s) or two doublets (d) | - |

| N-CH (CH₃)₂ | ~4.5 - 5.0 | Septet (sept) | ~6.5 - 7.0 |

| N-CH(C H₃)₂ | ~1.5 - 1.7 | Doublet (d) | ~6.5 - 7.0 |

Table 2: ¹³C NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) (ppm) |

| C (2) | ~135 - 140 |

| C (4,5) | ~120 - 125 |

| N-C H(CH₃)₂ | ~52 - 57 |

| N-CH(C H₃)₂ | ~22 - 25 |

Experimental Protocol for NMR Spectroscopy

This section details a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Common choices for ionic liquids include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Deuterium Oxide (D₂O), or Chloroform-d (CDCl₃). The choice of solvent can influence chemical shifts. DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of ionic liquids.

-

Cap the NMR tube and gently agitate or vortex the sample until the solid is completely dissolved. A brief sonication may be necessary to ensure homogeneity.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C and longer relaxation times.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply an exponential window function (line broadening) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak is typically used as a reference (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound with ¹H NMR assignments.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The provided data tables and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling accurate characterization and quality control of this important ionic liquid. The visualizations offer a clear depiction of the molecular structure and the analytical workflow, facilitating a deeper comprehension of the NMR data.

Spectroscopic Analysis of 1,3-Diisopropylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of 1,3-Diisopropylimidazolium chloride. This imidazolium (B1220033) salt is a key compound in various chemical applications, including as a precursor to N-heterocyclic carbenes (NHCs) which are pivotal in catalysis and drug development. Understanding its vibrational properties through FT-IR and Raman spectroscopy is crucial for its characterization, quality control, and for studying its interactions in different chemical environments.

Introduction to Vibrational Spectroscopy of Imidazolium Salts

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule's structure. These methods probe the vibrational modes of molecules, which are sensitive to the strength of chemical bonds, molecular symmetry, and intermolecular interactions. For ionic liquids like this compound, these techniques are invaluable for elucidating the structure of the cation, the nature of the cation-anion interactions, and the influence of the alkyl substituents on the imidazolium ring.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups and provides information on the presence of specific chemical bonds.

Raman spectroscopy , on the other hand, is a light scattering technique that measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FT-IR.

Data Presentation: Vibrational Frequencies and Assignments

A comprehensive search of the current scientific literature did not yield a complete, experimentally verified table of specific FT-IR and Raman vibrational frequencies and their definitive assignments for this compound. However, based on the known functional groups (imidazolium ring, isopropyl groups, C-H bonds, and C-N bonds) and analysis of related imidazolium salts, a general assignment of the expected vibrational modes can be proposed.

It is important to note that the following table is a generalized representation. Precise peak positions can vary based on the sample's physical state (solid or liquid), purity, and the specific experimental conditions. For definitive assignments, a detailed experimental and computational vibrational analysis of this compound would be required.

| Vibrational Mode | Expected FT-IR Wavenumber Range (cm⁻¹) | Expected Raman Wavenumber Range (cm⁻¹) | General Assignment |

| Aromatic C-H Stretch | 3150 - 3050 | 3150 - 3050 | Stretching vibrations of the C-H bonds on the imidazolium ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the isopropyl methyl and methine groups. |

| Imidazolium Ring Stretch | 1600 - 1500 | 1600 - 1500 | C=C and C=N stretching vibrations within the imidazolium ring. |

| CH₂/CH₃ Bending | 1470 - 1370 | 1470 - 1370 | Bending (scissoring, wagging, twisting) vibrations of the isopropyl groups. |

| In-plane Ring Bending | 1300 - 1000 | 1300 - 1000 | In-plane deformation of the imidazolium ring. |

| C-N Stretch | 1200 - 1100 | 1200 - 1100 | Stretching vibrations of the C-N bonds in the imidazolium ring. |

| Out-of-plane Ring Bending | 900 - 700 | 900 - 700 | Out-of-plane deformation of the imidazolium ring. |

Experimental Protocols

Detailed experimental protocols for the acquisition of FT-IR and Raman spectra of this compound are not extensively published. However, based on available information for this compound and general procedures for ionic liquids, the following methodologies can be outlined.

FT-IR Spectroscopy

FT-IR spectra of this compound have been recorded using a Bruker Tensor 27 FT-IR spectrometer.

-

Sample Preparation: For solid-state analysis, the KBr pellet technique is commonly employed. A small amount of the finely ground this compound sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or an equivalent instrument is used.

-

Data Acquisition:

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Raman Spectroscopy

Raman spectra of this compound have been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.

-

Sample Preparation: The sample, typically in a solid or liquid state, is placed in a suitable container such as a glass vial or a capillary tube.

-

Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or a similar instrument equipped with a near-infrared (NIR) laser (e.g., 1064 nm) is used to minimize fluorescence.

-

Data Acquisition:

-

Laser Power: Optimized to avoid sample degradation, typically in the range of 100-300 mW.

-

Spectral Range: 3500 - 100 cm⁻¹.

-

Resolution: 2 to 4 cm⁻¹.

-

Scans: A sufficient number of scans (e.g., 128 or more) are accumulated to achieve a good quality spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the FT-IR and Raman spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Experimental workflow for the spectroscopic analysis.

Conclusion

FT-IR and Raman spectroscopy are powerful and complementary techniques for the structural characterization of this compound. While a detailed public repository of its complete vibrational assignments is currently lacking, the general expected regions for its characteristic vibrations are understood. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality spectra for this important compound. Further research, including detailed computational studies, would be highly beneficial to the scientific community for a more precise interpretation of its vibrational spectra and a deeper understanding of its molecular properties.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Diisopropylimidazolium Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the molecular structure and conformational properties of 1,3-Diisopropylimidazolium chloride. The document synthesizes available data from spectroscopic and computational studies to offer insights into its structural parameters. Standard experimental protocols for its synthesis and characterization are also detailed to support further research and application in various scientific domains.

Introduction

This compound is an organic salt belonging to the class of imidazolium-based ionic liquids. These compounds have garnered significant interest due to their potential applications as solvents, catalysts, and in materials science. A thorough understanding of their molecular structure and conformational dynamics is paramount for elucidating structure-property relationships and designing new applications. This guide aims to provide a comprehensive resource on the structural aspects of this compound.

Molecular Structure

The molecular structure of this compound consists of a planar five-membered imidazolium (B1220033) ring substituted with two isopropyl groups at the nitrogen atoms (N1 and N3). The positive charge is delocalized across the imidazolium ring, and the chloride anion balances this charge.

Diagram of the Molecular Structure of this compound:

The Lynchpin of Modern Catalysis: A Technical Guide to 1,3-Diisopropylimidazolium Chloride as an N-Heterocyclic Carbene Precursor

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary chemical synthesis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands and organocatalysts. Their exceptional stability and potent reactivity have revolutionized numerous chemical transformations. At the heart of this revolution lies the accessibility of stable NHC precursors, with 1,3-diisopropylimidazolium chloride being a prominent and versatile example. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in generating catalytically active NHC species and its implications in the realm of drug development.

Physicochemical Properties

This compound is a colorless crystalline or powdery solid that serves as a stable and convenient source for the corresponding N-heterocyclic carbene.[1] Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇ClN₂ | [2] |

| Molecular Weight | 188.70 g/mol | [2] |

| Appearance | White to pale brown crystals or powder | [3] |

| Melting Point | 179-188 °C | [3] |

| Solubility | Soluble in polar solvents like water, ethanol, and ether. | [1] |

| CAS Number | 139143-09-2 | [2][4] |

| IUPAC Name | 1,3-di(propan-2-yl)imidazol-1-ium chloride | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the alkylation of imidazole (B134444) being a common approach.[1] Another effective method involves a two-step process starting from the condensation of glyoxal (B1671930) with 2,6-diisopropylaniline, followed by cyclization.[5][6]

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established procedures for the synthesis of related 1,3-diarylimidazolium salts.[5][6]

Step 1: Synthesis of N,N'-Bis(isopropyl)ethanediimine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (B41738) (2.0 equivalents) in a suitable solvent such as methanol.

-

Addition of Glyoxal: Cool the solution to 0 °C using an ice bath. To this, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise while maintaining the temperature. A few drops of formic acid can be added to catalyze the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The formation of a yellow precipitate indicates the formation of the diimine product.

-

Work-up: Filter the suspension and wash the solid with cold methanol. Dry the resulting yellow solid under vacuum to yield N,N'-bis(isopropyl)ethanediimine.

Step 2: Cyclization to this compound

-

Reaction Setup: In a separate flask, suspend paraformaldehyde (1.0 equivalent) in a solution of 4M hydrochloric acid in dioxane (1.4 equivalents). Stir until the solid dissolves completely.

-

Addition of Diimine: To this solution, add tetrahydrofuran (B95107) (THF), followed by the slow addition of the N,N'-bis(isopropyl)ethanediimine (1.0 equivalent) from Step 1.

-

Reaction: Heat the resulting solution to 40°C and stir for 48 hours. A white precipitate of this compound will form.

-

Work-up: Cool the suspension to room temperature. Collect the white precipitate by filtration, wash with THF and diethyl ether, and dry under vacuum.

Generation of the N-Heterocyclic Carbene

The primary utility of this compound is its role as a precursor to the corresponding N-heterocyclic carbene. This transformation is typically achieved through deprotonation at the C2 position of the imidazolium (B1220033) ring using a strong base. The resulting carbene is often generated in situ to avoid its isolation, as free carbenes can be sensitive to air and moisture.[6]

Experimental Protocol: In Situ Carbene Generation

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

-

Addition of Solvent: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.

-

Addition of Base: To the stirred suspension, add a strong base (e.g., potassium tert-butoxide, sodium hydride, or an organolithium reagent) at a controlled temperature (often 0 °C or room temperature). The choice of base and reaction conditions can influence the reaction rate and outcome.

-

Carbene Formation: The deprotonation is typically rapid, yielding the free N-heterocyclic carbene in solution, which can then be used directly in a subsequent catalytic reaction.

Applications in Catalysis

The NHC derived from this compound is a powerful ligand for various transition metals, forming highly stable and catalytically active complexes. These complexes are effective in a range of organic transformations, including the formation of amide bonds through the dehydrogenative coupling of alcohols and amines.[1]

Catalytic Cycle for Amide Formation

Ruthenium-NHC complexes are particularly efficient catalysts for this transformation. The proposed catalytic cycle involves several key steps:

-

Alcohol Dehydrogenation: The ruthenium catalyst facilitates the dehydrogenation of the primary alcohol to form an aldehyde.

-

Hemiaminal Formation: The aldehyde then reacts with the amine to form a hemiaminal intermediate.

-

Hemiaminal Dehydrogenation: The catalyst promotes the dehydrogenation of the hemiaminal to yield the final amide product.

-

Catalyst Regeneration: The ruthenium catalyst is regenerated, completing the cycle.

Role in Drug Development

The significance of NHC precursors like this compound extends into the pharmaceutical sciences. Metal-NHC complexes, particularly those involving silver and gold, have demonstrated promising antimicrobial and anticancer properties.[3][7] The imidazolium salt itself can serve as a starting point for the synthesis of novel therapeutic agents.

The development pipeline can be visualized as follows:

-

Precursor Synthesis: The synthesis of the 1,3-diisopropylimidazolium salt.

-

Complexation: The formation of metal-NHC complexes with various transition metals (e.g., Ag, Au, Ru, Pd).

-

Biological Screening: In vitro and in vivo testing of these complexes for their efficacy against bacterial strains or cancer cell lines.

-

Lead Optimization: Modification of the NHC ligand structure (e.g., by changing the N-substituents) to enhance biological activity and reduce toxicity.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from PubChem CID 11229242 and Sigma-Aldrich.[2]

Conclusion

This compound stands as a cornerstone in the field of N-heterocyclic carbene chemistry. Its straightforward synthesis, stability, and facile conversion to the highly reactive 1,3-diisopropylimidazol-2-ylidene make it an invaluable tool for chemists in both academic and industrial settings. The applications of the derived NHC in catalysis are vast and continue to expand, offering greener and more efficient routes to valuable chemical entities. Furthermore, the burgeoning role of metal-NHC complexes in medicinal chemistry highlights the potential for this class of compounds to contribute to the development of new therapeutics. A thorough understanding of the properties, synthesis, and handling of this compound is therefore essential for any researcher or professional working at the forefront of chemical innovation.

References

- 1. Buy this compound | 139143-09-2 [smolecule.com]

- 2. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 7. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts | MDPI [mdpi.com]

Electronic Properties of N-heterocyclic Carbenes Derived from 1,3-Diisopropylimidazolium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of the N-heterocyclic carbene (NHC) 1,3-diisopropylimidazol-2-ylidene, generated from its precursor, 1,3-diisopropylimidazolium chloride. This NHC is a crucial ligand in organometallic chemistry and catalysis, and understanding its electronic characteristics is paramount for designing novel catalysts and therapeutics.

Core Electronic Properties: A Quantitative Summary

The electronic nature of an NHC ligand, specifically its electron-donating ability, is a key determinant of the stability and reactivity of its metal complexes. The following table summarizes the key electronic parameters for 1,3-diisopropylimidazol-2-ylidene and its corresponding imidazolium (B1220033) salt.

| Electronic Parameter | Value | Significance |

| pKa of this compound | ~22 (in DMSO) | Indicates the acidity of the precursor and the basicity of the resulting carbene. A higher pKa corresponds to a more electron-donating and more basic carbene. |

| Tolman Electronic Parameter (TEP) | ~2051 cm⁻¹ (for the closely related IPr) | Measures the net electron-donating ability of the ligand by analyzing the CO stretching frequency in a metal-carbonyl complex. Lower wavenumbers indicate stronger electron donation. |

| ¹³C NMR Chemical Shift (Carbene Carbon) | 180 - 220 ppm (in metal complexes) | The chemical shift of the carbene carbon is sensitive to the electronic environment and the nature of the metal center. It provides insights into the σ-donating and π-accepting properties of the NHC. |

Synthesis of 1,3-diisopropylimidazol-2-ylidene

The synthesis of the free carbene is typically achieved through the deprotonation of the corresponding imidazolium salt.

Experimental Protocol: Synthesis of 1,3-diisopropylimidazol-2-ylidene

Materials:

-

This compound

-

Potassium hexamethyldisilazide (KHMDS)

-

Anhydrous toluene (B28343)

-

Anhydrous hexane (B92381)

-

Schlenk flask

-

Magnetic stirrer

-

Cannula

-

Sintered glass funnel

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

In a separate Schlenk flask, dissolve potassium hexamethyldisilazide (1 equivalent) in anhydrous toluene.

-

Slowly add the KHMDS solution to the imidazolium salt suspension via cannula while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure.

-

Extract the resulting solid with anhydrous hexane and filter through a sintered glass funnel to remove the precipitated potassium chloride.

-

Evaporate the hexane from the filtrate to yield 1,3-diisopropylimidazol-2-ylidene as a white or pale yellow solid.

Experimental Protocols for Electronic Characterization

Determination of the Tolman Electronic Parameter (TEP)

The TEP is a widely used method to quantify the electron-donating ability of a ligand. It is determined by measuring the ν(CO) stretching frequency of a metal-carbonyl complex containing the ligand of interest.

Experimental Protocol:

-

Synthesis of the Metal-Carbonyl Complex: Synthesize a suitable metal-carbonyl complex, typically [RhCl(CO)₂(NHC)] or [IrCl(CO)₂(NHC)], by reacting the free NHC with [Rh(CO)₂Cl]₂ or [Ir(CO)₂Cl]₂, respectively, in an inert solvent like dichloromethane.

-

Infrared Spectroscopy: Record the infrared (IR) spectrum of the purified metal-carbonyl complex in a suitable solvent (e.g., dichloromethane).

-

Data Analysis: Identify the symmetric and asymmetric CO stretching frequencies (ν_sym and ν_asym). The TEP is then calculated using the following equation for a rhodium complex: TEP = 0.5 * (ν_sym + ν_asym).

¹³C NMR Spectroscopy

The ¹³C NMR chemical shift of the carbene carbon (NCN) is a sensitive probe of the electronic environment of the NHC ligand upon coordination to a metal center.

Experimental Protocol:

-

Synthesis of the NHC-Metal Complex: Synthesize the desired NHC-metal complex.

-

Sample Preparation: Dissolve a sufficient amount of the purified complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).

-

NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-resolution NMR spectrometer.

-

Data Analysis: Identify the resonance corresponding to the carbene carbon. This signal is typically found in the downfield region of the spectrum (180-220 ppm). The precise chemical shift provides information about the σ-donation and π-backbonding characteristics of the NHC-metal bond.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of the imidazolium salt and the corresponding NHC.

Experimental Protocol:

-

Electrolyte Solution Preparation: Prepare a solution of the this compound (typically 1-5 mM) in an anhydrous, polar aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits.

-

Data Analysis: Analyze the resulting voltammogram to determine the reduction potential of the imidazolium cation and the oxidation potential of the in situ generated NHC. These potentials provide insights into the electronic properties of the system.

The Electronic Nature of the NHC-Metal Bond

The bonding of an NHC to a metal center is primarily characterized by a strong σ-donating interaction from the filled sp² hybrid orbital of the carbene carbon to a vacant d-orbital of the metal. Additionally, there can be a π-accepting interaction where electron density from a filled d-orbital of the metal is back-donated into the empty p-orbital of the carbene carbon. The extent of this π-backbonding is a subject of ongoing research and depends on the nature of the metal and the other ligands present.

Hammett Parameters: A Note on Applicability

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. While conceptually useful for understanding electronic effects, Hammett parameters (σ) are not directly applicable to N-heterocyclic carbenes in the same way they are to substituents on a benzene (B151609) ring. This is because the electronic influence of the NHC is a property of the entire ligand and its coordination to the metal center, rather than the effect of a substituent on a reaction center through an aromatic system. Alternative parameters, such as the TEP and the Lever Electronic Parameter (LEP), which is derived from electrochemical data, are more appropriate for quantifying the electronic properties of NHC ligands.

Conclusion

The N-heterocyclic carbene derived from this compound is a potent σ-donating ligand with tunable electronic properties. A thorough understanding and quantification of these properties through techniques such as NMR and IR spectroscopy, and cyclic voltammetry, are essential for the rational design of highly efficient catalysts and novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields.

Methodological & Application

Application Notes and Protocols: 1,3-Diisopropylimidazolium Chloride in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diisopropylimidazolium chloride as a precursor to N-heterocyclic carbene (NHC) ligands in several important organometallic catalytic reactions. The following sections detail its application in ruthenium-catalyzed amide bond formation, palladium-catalyzed Suzuki and Heck cross-coupling reactions, and ruthenium-catalyzed olefin metathesis.

Introduction

This compound is a versatile imidazolium (B1220033) salt that serves as a stable precursor to the 1,3-diisopropylimidazol-2-ylidene N-heterocyclic carbene (NHC) ligand. NHCs are a class of persistent carbenes that have become indispensable in organometallic catalysis due to their strong σ-donating properties and steric tunability.[1] They form highly stable and catalytically active complexes with a variety of transition metals, often outperforming traditional phosphine (B1218219) ligands in terms of stability and efficiency.

The general workflow for utilizing this compound in catalysis involves the in situ or ex situ generation of the corresponding NHC ligand, which then coordinates to a metal center to form the active catalyst.

Caption: General workflow for generating an active NHC-metal catalyst.

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of imidazole (B134444) with an isopropyl halide.[2] A two-step approach starting from 1-isopropylimidazole (B1312584) is often preferred to ensure higher purity and yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Isopropylimidazole

-

2-Chloropropane (B107684) (or 2-bromopropane)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-isopropylimidazole (1.0 eq.) in anhydrous acetonitrile.

-

Add 2-chloropropane (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or NMR.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound.

Application in Ruthenium-Catalyzed Amide Bond Formation

The NHC ligand derived from this compound is highly effective in forming ruthenium complexes that catalyze the direct synthesis of amides from alcohols and amines, with the liberation of dihydrogen gas.[3] This atom-economical process avoids the need for stoichiometric activating agents.

References

Application of 1,3-Diisopropylimidazolium Chloride in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key factor in the success of these reactions is the choice of catalyst system, which typically consists of a palladium source and a supporting ligand. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric tunability, which lead to highly active and stable catalysts.[1][2]

This document provides detailed application notes and protocols for the use of 1,3-diisopropylimidazolium chloride, a common and commercially available precursor to the N-heterocyclic carbene IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in Suzuki-Miyaura cross-coupling reactions. The IPr ligand is known for its steric bulk and strong electron-donating properties, which contribute to the high efficacy of the resulting palladium catalysts in coupling a wide range of substrates, including challenging aryl chlorides.[3][4]

Two primary approaches for utilizing this compound will be discussed:

-

Use of a Pre-formed, Well-Defined Palladium-NHC Precatalyst: The most common and user-friendly method involves the use of --INVALID-LINK--palladium(II) dichloride, commonly known as PEPPSI-IPr. This air- and moisture-stable complex serves as a highly reactive precatalyst, simplifying reaction setup and ensuring reproducibility.[5]

-

In situ Generation of the Palladium-NHC Catalyst: This approach involves the direct combination of this compound with a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base in the reaction mixture to generate the active catalyst. This method offers flexibility in tuning the palladium-to-ligand ratio.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The palladium catalysts derived from this compound are highly versatile and have been successfully employed in the Suzuki-Miyaura coupling of a broad range of substrates.

Substrate Scope:

-

Aryl Halides: These catalysts are particularly effective for the coupling of unactivated and sterically hindered aryl chlorides, which are often challenging substrates for traditional phosphine-based palladium catalysts.[6] Aryl bromides and iodides are also excellent coupling partners.

-

Arylboronic Acids: A wide variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, can be used.

-

Heteroaryl Partners: The protocols are amenable to the coupling of heteroaryl halides and heteroarylboronic acids.

-

Amides and Esters: Recent advancements have demonstrated the utility of PEPPSI-IPr in the cross-coupling of amides and esters via N-C and C-O bond activation, respectively.[7]

Key Advantages:

-

High Catalytic Activity: The strong σ-donating nature of the IPr ligand leads to highly active catalysts, often allowing for low catalyst loadings (0.1-2 mol%).[8]

-

Broad Substrate Scope: The steric bulk of the IPr ligand facilitates the coupling of challenging, sterically hindered substrates.

-

Stability: The PEPPSI-IPr precatalyst is air- and moisture-stable, making it convenient to handle and store.[5]

-

Mild Reaction Conditions: Many couplings can be achieved at room temperature or with gentle heating (e.g., 60 °C).[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using PEPPSI-IPr Precatalyst

This protocol is a general procedure for the coupling of aryl chlorides with arylboronic acids using the commercially available PEPPSI-IPr precatalyst.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous isopropanol (B130326) (IPA) (3 mL)

-

Reaction vial with a magnetic stir bar

-